molecular formula C13H13ClN2O3 B3060463 Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate CAS No. 40889-45-0

Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate

Cat. No.: B3060463
CAS No.: 40889-45-0
M. Wt: 280.7 g/mol
InChI Key: JBXJYVVHWZCMMN-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate typically involves the condensation of 6-chloro-2-methyl-4-oxoquinazoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolinones.

Scientific Research Applications

Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetate: Lacks the methyl group at the 2-position.

    Methyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate: Has a methyl ester instead of an ethyl ester.

    6-Chloro-2-methyl-4-oxoquinazoline: The core structure without the ethyl acetate group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl acetate group may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-3-19-12(17)7-16-8(2)15-11-5-4-9(14)6-10(11)13(16)18/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXJYVVHWZCMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C(C1=O)C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961283
Record name Ethyl (6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40889-45-0
Record name 3(4H)-Quinazolineacetic acid, 6-chloro-2-methyl-4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040889450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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